molecular formula C10H8ClN B3054688 8-Chloro-7-methylisoquinoline CAS No. 61563-29-9

8-Chloro-7-methylisoquinoline

Cat. No.: B3054688
CAS No.: 61563-29-9
M. Wt: 177.63 g/mol
InChI Key: ZIIYGEDISUAGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-7-methylisoquinoline is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-methylisoquinoline typically involves the chlorination of 7-methylisoquinoline. One common method is the direct chlorination using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination at the 8-position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-7-methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert it to 7-methylisoquinoline.

    Substitution: Nucleophilic substitution reactions can occur at the 8-chloro position with nucleophiles such as amines or thiols, leading to the formation of substituted isoquinolines.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Amines or thiols in polar solvents like ethanol or dimethylformamide (DMF).

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: 7-Methylisoquinoline.

    Substitution: Substituted isoquinolines with various functional groups.

Scientific Research Applications

8-Chloro-7-methylisoquinoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinoline alkaloids.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-7-methylisoquinoline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the isoquinoline scaffold.

Comparison with Similar Compounds

    Isoquinoline: The parent compound with a similar structure but without the chloro and methyl substituents.

    7-Methylisoquinoline: Similar structure but lacks the chloro group.

    8-Chloroisoquinoline: Similar structure but lacks the methyl group.

Uniqueness: 8-Chloro-7-methylisoquinoline is unique due to the presence of both chloro and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and alter its physicochemical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

8-chloro-7-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-12-6-9(8)10(7)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIYGEDISUAGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=CN=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612927
Record name 8-Chloro-7-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61563-29-9
Record name 8-Chloro-7-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Chloro-7-methylisoquinoline was prepared from 2-chloro-3-methylbenzaldehyde and 2,2-dimethoxyethylamine by the procedure described in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-7-methylisoquinoline
Reactant of Route 2
8-Chloro-7-methylisoquinoline
Reactant of Route 3
Reactant of Route 3
8-Chloro-7-methylisoquinoline
Reactant of Route 4
8-Chloro-7-methylisoquinoline
Reactant of Route 5
Reactant of Route 5
8-Chloro-7-methylisoquinoline
Reactant of Route 6
Reactant of Route 6
8-Chloro-7-methylisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.